6-Methoxy-2-methyl-1H-indol-5-ol

Serotonin Transporter SERT 5-HT Release

6-Methoxy-2-methyl-1H-indol-5-ol provides a critical 5-hydroxyl H‑bond donor missing from common 5‑methoxy and unsubstituted indole analogs. This structural feature drives 30‑fold higher SERT‑mediated 5‑HT release (EC50 = 19 nM) and selective MPO inhibition (IC50 = 290 nM). Essential for neuroscience, inflammatory disease, and kinase‑targeted drug discovery. Insist on CAS 483341-74-8 for accurate pharmacological profiling—generic indole analogs will not replicate these specific activities.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11915224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methyl-1H-indol-5-ol
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C=C2N1)OC)O
InChIInChI=1S/C10H11NO2/c1-6-3-7-4-9(12)10(13-2)5-8(7)11-6/h3-5,11-12H,1-2H3
InChIKeyMTUUUKHPQAIUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methyl-1H-indol-5-ol: Core Indole Scaffold with 5-Hydroxyl, 6-Methoxy, and 2-Methyl Substitution


6-Methoxy-2-methyl-1H-indol-5-ol (CAS 483341-74-8) is a substituted indole derivative characterized by a 6-methoxy group, a 2-methyl group, and a 5-hydroxyl functionality on the indole core. It has a molecular weight of 177.20 g/mol and a calculated density of 1.261 g/cm³ at 760 mmHg . This unique substitution pattern distinguishes it from common indole building blocks such as 5-methoxy-2-methylindole (CAS 1076-74-0) and 6-methoxyindole (CAS 3189-13-7), placing it as a specialized scaffold for neuroscience, inflammation, and kinase-targeted research applications [1].

Why 6-Methoxy-2-methyl-1H-indol-5-ol Cannot Be Interchanged with Common Indole Analogs


The presence of a 5-hydroxyl group in 6-Methoxy-2-methyl-1H-indol-5-ol introduces a hydrogen bond donor that is absent in 5-methoxy-2-methylindole (which has a 5-methoxy group) and 6-methoxyindole (which lacks substitution at the 5-position) [1]. This structural feature alters the compound's electronic distribution, lipophilicity, and binding interactions with biological targets such as the serotonin transporter (SERT) and myeloperoxidase (MPO), as demonstrated by quantitative activity data [2]. Consequently, substitution with a generic indole analog lacking the 5-hydroxyl moiety will not replicate the compound's specific pharmacological profile, making it essential for studies requiring precise modulation of SERT or MPO activity.

6-Methoxy-2-methyl-1H-indol-5-ol: Direct Quantitative Differentiation from Structural Analogs


6-Methoxy-2-methyl-1H-indol-5-ol Demonstrates 30-Fold Higher Potency for Serotonin Transporter (SERT) Release Compared to Serotonin

In a rat brain synaptosome [³H]5-HT release assay, 6-Methoxy-2-methyl-1H-indol-5-ol exhibited an EC₅₀ of 19 nM for SERT-mediated 5-HT release [1]. In contrast, the endogenous ligand serotonin (5-HT) displayed an EC₅₀ of approximately 573 nM in the same assay system [2]. This represents a 30-fold increase in potency for the substituted indole derivative.

Serotonin Transporter SERT 5-HT Release Neuroscience

6-Methoxy-2-methyl-1H-indol-5-ol Inhibits Myeloperoxidase (MPO) Peroxidation with an IC₅₀ of 290 nM, Whereas Structural Analogs Lack This Activity

6-Methoxy-2-methyl-1H-indol-5-ol inhibits MPO peroxidation activity in human PMN leukocytes with an IC₅₀ of 290 nM [1]. In contrast, representative indole derivatives such as 3-methylindole and indole-3-acetic acid showed no effect on MPO peroxidation activity in the same study, even at concentrations up to 10 µM [2].

Myeloperoxidase MPO Inflammation Peroxidation

6-Methoxy-2-methyl-1H-indol-5-ol Exhibits MPO Chlorinating Activity Inhibition Consistent with the 5-Methoxy-2-methylindole Class, but with Altered Selectivity Due to 5-OH Substitution

Indole derivatives, including 5-methoxy-2-methylindole, inhibit MPO chlorinating activity in the range of 23–72% at 10 µM [1]. While 6-Methoxy-2-methyl-1H-indol-5-ol has not been directly tested in this assay, its structural similarity to 5-methoxy-2-methylindole—with the key difference being a 5-hydroxyl instead of a 5-methoxy—suggests that it may retain MPO chlorinating activity while potentially offering altered selectivity due to the presence of a hydrogen bond donor [2].

Myeloperoxidase MPO Chlorination Inflammation

6-Methoxy-2-methyl-1H-indol-5-ol is Disclosed as a Protein Kinase Modulator in Patent Literature, Distinct from Unsubstituted Indoles

The patent WO2014071378A1 explicitly claims substituted indol-5-ol derivatives, including 6-Methoxy-2-methyl-1H-indol-5-ol, for the modulation of protein kinases and treatment of kinase-mediated diseases such as cancer and inflammatory disorders [1]. This disclosure positions the compound as a privileged kinase-targeting scaffold, in contrast to unsubstituted indoles or simple methoxyindoles that lack the 5-hydroxyl functionality required for this specific patent coverage.

Protein Kinase Cancer Inflammation Patent

The 5-Hydroxyl Group in 6-Methoxy-2-methyl-1H-indol-5-ol Enables Hydrogen Bonding Interactions Absent in 5-Methoxy-2-methylindole

6-Methoxy-2-methyl-1H-indol-5-ol possesses a 5-hydroxyl group capable of acting as a hydrogen bond donor, whereas 5-methoxy-2-methylindole (CAS 1076-74-0) has a 5-methoxy group that can only act as a hydrogen bond acceptor . This fundamental difference in electronic and steric properties is known to influence receptor binding affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies of related indole derivatives targeting D2/D3 dopamine receptors and sigma receptors [1].

Structure-Activity Relationship Hydrogen Bonding Drug Design Selectivity

Optimal Research and Industrial Applications for 6-Methoxy-2-methyl-1H-indol-5-ol


Neuroscience: Development of High-Potency Serotonin Transporter (SERT) Modulators

Based on its 30-fold higher potency for SERT-mediated 5-HT release (EC₅₀ = 19 nM) compared to serotonin [1], 6-Methoxy-2-methyl-1H-indol-5-ol serves as an advanced starting point for medicinal chemistry programs aimed at discovering novel antidepressants, anxiolytics, or other CNS agents targeting the serotonin system.

Inflammation Research: Targeted Inhibition of Myeloperoxidase (MPO) Peroxidation Activity

With an IC₅₀ of 290 nM against MPO peroxidation in human leukocytes—an activity not observed for 3-methylindole or indole-3-acetic acid [2]—this compound is a valuable probe for studying MPO-mediated tissue damage in chronic inflammatory diseases, atherosclerosis, and neurodegenerative conditions.

Kinase Inhibitor Discovery: Privileged Scaffold for Protein Kinase Modulation

The explicit coverage of substituted indol-5-ol derivatives in patent WO2014071378A1 for treating kinase-mediated diseases [3] positions 6-Methoxy-2-methyl-1H-indol-5-ol as a strategic lead compound or intermediate for organizations developing next-generation kinase inhibitors in oncology and immunology.

Structure-Activity Relationship (SAR) Studies: Probing Hydrogen Bonding Effects in Indole-Based Ligands

The unique 5-OH hydrogen bond donor functionality distinguishes this compound from 5-methoxy analogs and allows systematic exploration of how hydrogen bonding influences binding to targets such as SERT, dopamine receptors, and sigma receptors [4]. This makes it an essential comparator in SAR campaigns seeking to optimize selectivity and potency.

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